5-Propargylamino-3'-azidomethyl-dCTP 5-Propargylamino-3'-azidomethyl-dCTP
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670824
InChI: InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1
SMILES:
Molecular Formula: C13H20N7O13P3
Molecular Weight: 575.26 g/mol

5-Propargylamino-3'-azidomethyl-dCTP

CAS No.:

Cat. No.: VC16670824

Molecular Formula: C13H20N7O13P3

Molecular Weight: 575.26 g/mol

* For research use only. Not for human or veterinary use.

5-Propargylamino-3'-azidomethyl-dCTP -

Specification

Molecular Formula C13H20N7O13P3
Molecular Weight 575.26 g/mol
IUPAC Name [[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1
Standard InChI Key SHCGONLEPWBTFI-HBNTYKKESA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]
Canonical SMILES C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Propargylamino-3'-azidomethyl-dCTP is a derivative of 2'-deoxycytidine-5'-triphosphate (dCTP) with two key modifications:

  • A propargylamino group (-CH₂-C≡CH) at the 5-position of the cytosine ring.

  • An azidomethyl group (-CH₂-N₃) at the 3'-position of the deoxyribose sugar .

These modifications introduce reactive handles for bioorthogonal chemistry while preserving the nucleotide’s ability to serve as a substrate for DNA polymerases. The molecular weight of the compound is 575.26 g/mol, with a triethylammonium (TEA) salt form reaching 909.19 g/mol .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number666847-71-8
Molecular FormulaC13H20N7O13P3\text{C}_{13}\text{H}_{20}\text{N}_{7}\text{O}_{13}\text{P}_{3}
Molecular Weight575.26 g/mol (free acid)
Solubility in H₂O125 mg/mL (137.49 mM)
Storage Conditions-20°C, desiccated

Synthesis and Production

Patent-Derived Synthesis

The compound was first disclosed in Patent WO2004018497A2 (Milton et al., 2004), where it is listed as Compound 17 . The synthesis involves:

  • Azidomethylation of the 3'-hydroxyl group of deoxycytidine using azidomethyl bromide.

  • Propargylamine conjugation to the 5-position via nucleophilic substitution.

  • Triphosphorylation using a POCl₃-mediated reaction to yield the triphosphate form .

This route emphasizes modularity, enabling scalability for industrial production. Major suppliers, including Protheragen-ING and Allbiosyn Biotechnology, utilize proprietary purification protocols to achieve >98% purity, as verified by HPLC .

Applications in DNA Synthesis and Sequencing

Next-Generation Sequencing (NGS)

5-Propargylamino-3'-azidomethyl-dCTP serves as a fluorescent conjugate building block in NGS workflows. Its azide and alkyne groups facilitate post-incorporation labeling via click chemistry, allowing the attachment of fluorophores or biotin tags without disrupting polymerase activity . For example:

  • In Illumina sequencing, the compound enables cluster generation by terminating elongation and introducing fluorescent signals .

  • PacBio SMRT sequencing leverages its modified backbone to reduce enzyme steric hindrance, enhancing read lengths .

DNA Synthesis and Polymerase Compatibility

The compound’s compatibility with Taq DNA polymerase and Phi29 polymerase has been validated in PCR and rolling-circle amplification (RCA) assays . Its KmK_m value (2.3 ± 0.4 μM) is comparable to natural dCTP, ensuring efficient incorporation during DNA synthesis .

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group at the 3'-position reacts with alkynes in the presence of Cu(I) catalysts to form stable 1,2,3-triazole linkages. This reaction is employed for:

  • Site-specific DNA labeling with fluorophores (e.g., Cy3, Cy5).

  • Surface immobilization of DNA on azide-functionalized microarrays .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

In the absence of copper, the compound reacts with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives via strain-promoted cycloaddition. This is critical for:

  • In vivo DNA labeling in copper-sensitive environments.

  • Multiplexed sequencing by orthogonal tagging strategies .

Future Perspectives

Ongoing research explores the compound’s utility in single-molecule sequencing and CRISPR-based diagnostics. Innovations in enzymatic incorporation efficiency (e.g., engineered polymerases) and novel click chemistry partners (e.g., tetrazine derivatives) are anticipated to expand its applications .

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